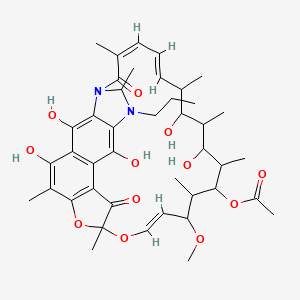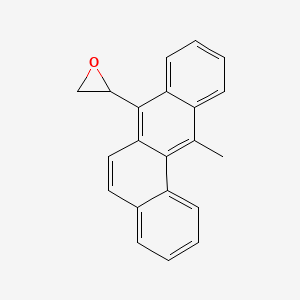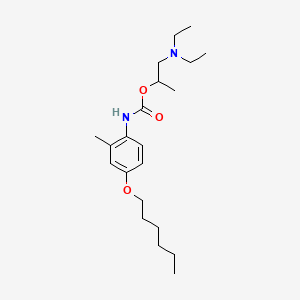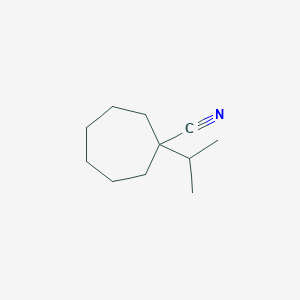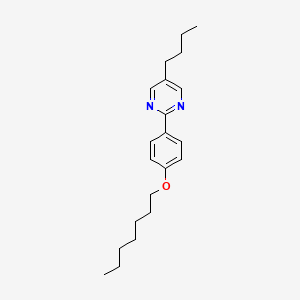
5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine: is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by a butyl group at the 5-position and a heptyloxy-phenyl group at the 2-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via a Friedel-Crafts alkylation reaction, where butyl chloride reacts with the pyrimidine ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Heptyloxy-Phenyl Group: The heptyloxy-phenyl group can be attached through a nucleophilic aromatic substitution reaction, where a heptyloxy-phenyl halide reacts with the pyrimidine ring in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors with optimized conditions to maximize yield and purity. Solvent extraction, crystallization, and chromatography are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can occur at the pyrimidine ring, converting it to dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Bases like sodium hydroxide (NaOH) or acids like sulfuric acid (H₂SO₄) are used depending on the type of substitution reaction.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.
Scientific Research Applications
5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
- (2R,5S)-5-butyl-2-[4-(heptyloxy)phenyl]cyclohexan-1-one : This compound has a similar heptyloxy-phenyl group but differs in the core structure, which is a cyclohexanone instead of a pyrimidine ring.
- 5-butyl-2-(4-{2-[4-(hexyloxy)phenyl]ethyl}phenyl)pyridine : This compound contains a pyridine ring instead of a pyrimidine ring and has a hexyloxy-phenyl group.
Uniqueness
- The presence of both a butyl group and a heptyloxy-phenyl group on the pyrimidine ring makes 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine unique in its chemical structure and properties. This combination of functional groups can lead to distinct chemical reactivity and potential applications compared to similar compounds.
Properties
| 57202-14-9 | |
Molecular Formula |
C21H30N2O |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
5-butyl-2-(4-heptoxyphenyl)pyrimidine |
InChI |
InChI=1S/C21H30N2O/c1-3-5-7-8-9-15-24-20-13-11-19(12-14-20)21-22-16-18(17-23-21)10-6-4-2/h11-14,16-17H,3-10,15H2,1-2H3 |
InChI Key |
QHENCFGRJREZKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13764273.png)
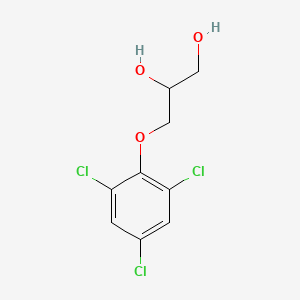
![N,N'-bis[1-isopropyl-2-methylpropyl]ethylenediamine](/img/no-structure.png)




